molecular formula C13H6ClF3N2O B1621039 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile CAS No. 95711-33-4

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile

Cat. No.: B1621039
CAS No.: 95711-33-4
M. Wt: 298.65 g/mol
InChI Key: JDXQSEAWZDUBOT-UHFFFAOYSA-N
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Description

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile is a chemical compound that features a trifluoromethyl group, a pyridine ring, and a benzenecarbonitrile moiety

Mechanism of Action

Target of Action

The primary targets of “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenecarbonitrile” are yet to be identified. This compound is a part of the trifluoromethylpyridine (TFMP) group, which has been used in various agrochemical and pharmaceutical applications . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

Tfmp derivatives are known to exhibit a wide range of biological activities, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Tfmp derivatives have been found to have numerous pharmacological activities, suggesting that they may interact with a variety of biochemical pathways .

Pharmacokinetics

The trifluoromethyl group is known to significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) .

Result of Action

Tfmp derivatives have been found to exhibit numerous pharmacological activities, suggesting that they may have a variety of molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, temperature, pH, and light conditions can all affect the compound’s stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinol with 4-cyanophenol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)aniline
  • 4-Chloro-3-(trifluoromethyl)benzonitrile
  • 3,5-Bis(trifluoromethyl)-4-chlorobenzonitrile

Uniqueness

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N2O/c14-11-5-9(13(15,16)17)7-19-12(11)20-10-3-1-8(6-18)2-4-10/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXQSEAWZDUBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372532
Record name 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95711-33-4
Record name 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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